2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate
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Overview
Description
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate is an organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a thioethyl acetate moiety. Isoindolinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate typically involves the reaction of 2-mercaptoethyl acetate with phthalic anhydride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the isoindolinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoindolinone derivatives.
Scientific Research Applications
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar structure but with an ethoxy group instead of a thioethyl group.
1,3-Dioxoisoindolin-2-yl acetate: Lacks the thioethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)thio)ethyl acetate is unique due to the presence of both the isoindolinone and thioethyl acetate moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88683-54-9 |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)17-6-7-18-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
InChI Key |
MQLTUKNEZYOVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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